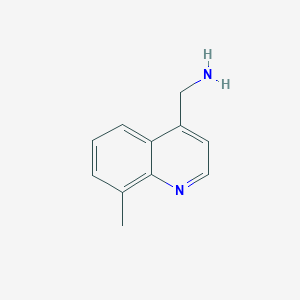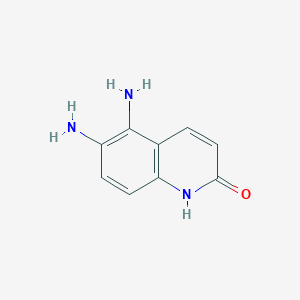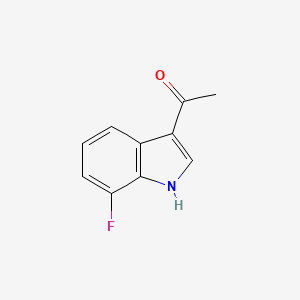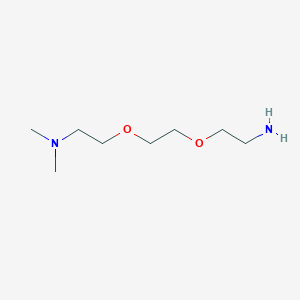![molecular formula C10H9N3 B11914917 2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
2-Methyl-1,5-dihydroimidazo[4,5-f]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,5-dihydroimidazo[4,5-f]indole is a heterocyclic compound that belongs to the class of imidazoindoles. This compound is characterized by the fusion of an imidazole ring with an indole ring, with a methyl group attached to the second position of the imidazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,5-dihydroimidazo[4,5-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,5-dihydroimidazo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoindole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroimidazoindoles.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoindole oxides, while substitution reactions can produce various substituted imidazoindoles .
Aplicaciones Científicas De Investigación
2-Methyl-1,5-dihydroimidazo[4,5-f]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,5-dihydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
- 2-Methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-b]pyridazine
- 2-Methylimidazo[1,2-c]pyrimidine
Comparison: 2-Methyl-1,5-dihydroimidazo[4,5-f]indole is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, while 2-Methylimidazo[1,2-a]pyridine may have similar chemical properties, the presence of the indole ring in this compound imparts unique biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H9N3 |
|---|---|
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
2-methyl-1,5-dihydropyrrolo[2,3-f]benzimidazole |
InChI |
InChI=1S/C10H9N3/c1-6-12-9-4-7-2-3-11-8(7)5-10(9)13-6/h2-5,11H,1H3,(H,12,13) |
Clave InChI |
VGNAESUOJUAOBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=C3C=CNC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


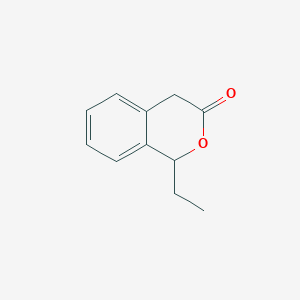

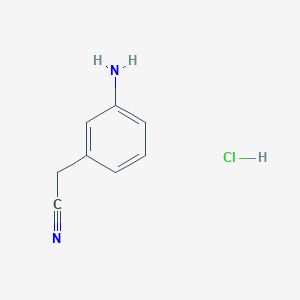

![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)





